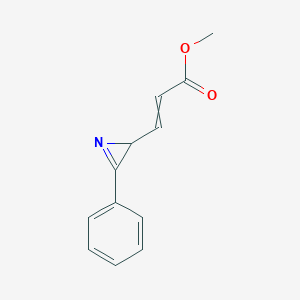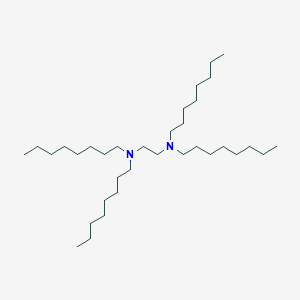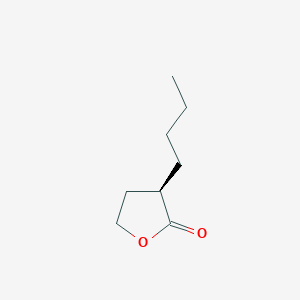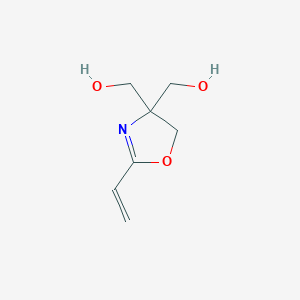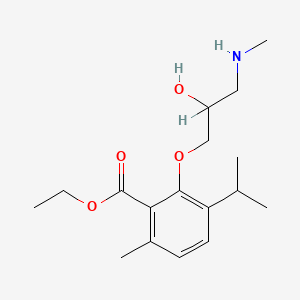
Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate is a complex organic compound with a unique structure that includes an ethyl ester, a hydroxy group, a methylamino group, and a propoxy group attached to a p-cymene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the p-cymene core: This can be achieved through Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the carboxylate group: The p-cymene core is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Attachment of the propoxy group: This step involves the reaction of the ethyl ester with 3-chloropropanol in the presence of a base such as potassium carbonate.
Introduction of the hydroxy and methylamino groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully chosen to optimize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylate can be compared with similar compounds such as:
Ethyl 2-hydroxy-3-methylbutanoate: Similar in having an ethyl ester and hydroxy group but differs in the core structure and functional groups.
3-(2-Hydroxy-3-(methylamino)propoxy)-p-cymene-2-carboxylic acid: Similar in structure but lacks the ethyl ester group.
Mthis compound: Similar in structure but has a methyl ester instead of an ethyl ester.
Properties
CAS No. |
53251-85-7 |
|---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-[2-hydroxy-3-(methylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C17H27NO4/c1-6-21-17(20)15-12(4)7-8-14(11(2)3)16(15)22-10-13(19)9-18-5/h7-8,11,13,18-19H,6,9-10H2,1-5H3 |
InChI Key |
IZNBPULXWXVBDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OCC(CNC)O)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


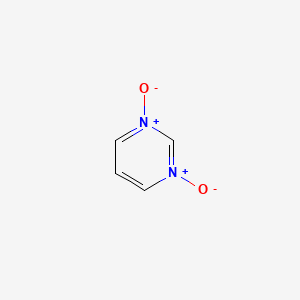
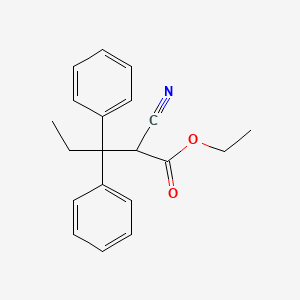
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
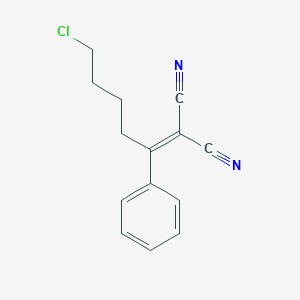
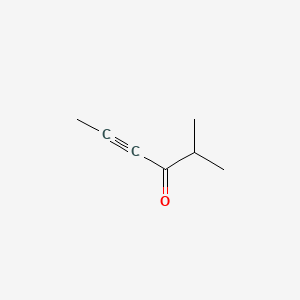
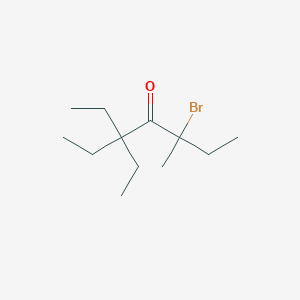
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
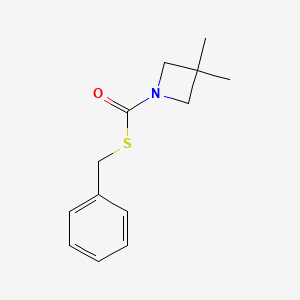
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
